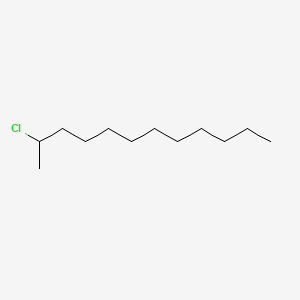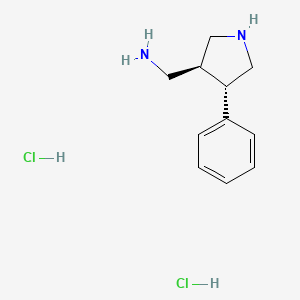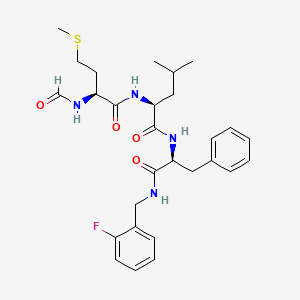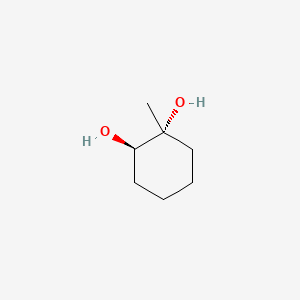
2-Chlorododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorododecane is an organic compound with the molecular formula C₁₂H₂₅Cl . It is a chlorinated derivative of dodecane, where a chlorine atom is substituted at the second carbon of the dodecane chain. This compound is used in various chemical processes and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chlorododecane can be synthesized through the chlorination of dodecane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Non-polar solvents like hexane or cyclohexane.
Catalyst: Radical initiators such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in continuous flow reactors to ensure efficient mixing and control over reaction parameters. The use of advanced separation techniques like distillation and crystallization helps in purifying the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorododecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of dodecane by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-hydroxydodecane, 2-aminododecane, or 2-thiododecane.
Oxidation: Formation of 2-dodecanol or 2-dodecanoic acid.
Reduction: Formation of dodecane.
Applications De Recherche Scientifique
2-Chlorododecane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on biological membranes and cellular processes.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chlorododecane involves its interaction with biological membranes and proteins. The chlorine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein structure and function. This can affect various cellular pathways and processes, including signal transduction and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chlorododecane: A positional isomer with the chlorine atom at the first carbon.
2-Bromododecane: A similar compound with a bromine atom instead of chlorine.
2-Iodododecane: A similar compound with an iodine atom instead of chlorine.
Uniqueness
2-Chlorododecane is unique due to its specific reactivity and the position of the chlorine atom, which influences its chemical behavior and applications. Compared to its isomers and halogenated analogs, this compound exhibits distinct properties that make it suitable for particular industrial and research applications.
Propriétés
Numéro CAS |
2350-11-0 |
|---|---|
Formule moléculaire |
C12H25Cl |
Poids moléculaire |
204.78 g/mol |
Nom IUPAC |
2-chlorododecane |
InChI |
InChI=1S/C12H25Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11H2,1-2H3 |
Clé InChI |
IRQJPTVOWBXCHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)


![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)
![5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B13826388.png)

![N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13826407.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine](/img/structure/B13826420.png)
![4-Benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826422.png)


![3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13826434.png)

